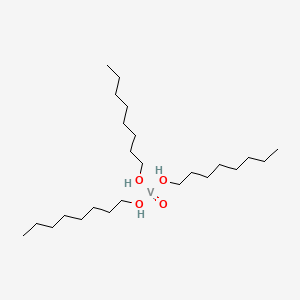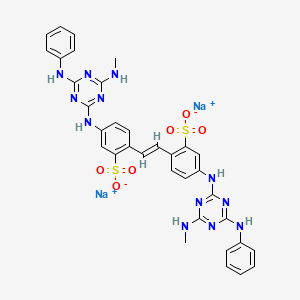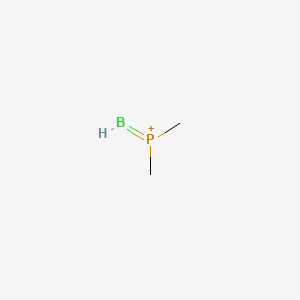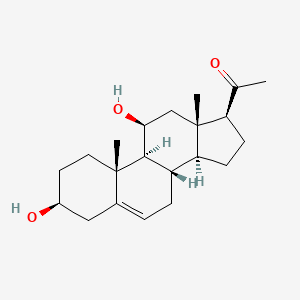
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione typically involves the cyclization of dipeptides. One common method is the cyclization of L-serine derivatives under specific conditions. For instance, the cyclization can be achieved by heating the dipeptide in the presence of a suitable catalyst or under acidic conditions.
Industrial Production Methods
Industrial production of cyclic dipeptides like this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction environments to facilitate efficient cyclization.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine oxides, while reduction may produce reduced diketopiperazines.
Wissenschaftliche Forschungsanwendungen
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione: This compound has a methoxy group instead of an ethyl group.
3,6-Dimethyl-2,5-piperazinedione: This compound has two methyl groups instead of an ethyl and an isopropyl group
Uniqueness
(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and isopropyl groups may confer distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
(3S,6S)-3-ethyl-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-6-8(12)11-7(5(2)3)9(13)10-6/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1 |
InChI-Schlüssel |
YVWHUNPOVITHMN-BQBZGAKWSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
Kanonische SMILES |
CCC1C(=O)NC(C(=O)N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)











